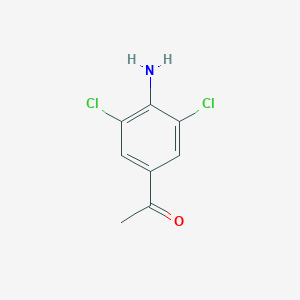

4'-Amino-3',5'-dichloroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPKZJDZXIKSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190629 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-48-4 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-3',5'-dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-AMINO-3',5'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC3RI6O2DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone (CAS: 37148-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate with the CAS number 37148-48-4. The document details its physicochemical properties, spectroscopic data, and a thorough experimental protocol for its synthesis. While this compound is primarily utilized as a precursor in the synthesis of pharmaceuticals, most notably the β2-adrenergic agonist Clenbuterol, this guide also explores the relevant biological context by detailing the signaling pathway of its principal downstream product. This paper aims to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or tan crystalline powder.[1][2] Its chemical structure and key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 37148-48-4 | [3] |

| Molecular Formula | C₈H₇Cl₂NO | [3][4] |

| Molecular Weight | 204.05 g/mol | [3][4] |

| Appearance | White to light yellow/tan crystalline powder | [1][2] |

| Melting Point | 162-166 °C | [4] |

| Boiling Point | 351.5 °C (predicted) | [5] |

| Solubility | Insoluble in cold water, slightly soluble in hot water, soluble in organic solvents like DMSO and methanol. | [5] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)ethanone | [3] |

| SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | [3][4] |

| InChI | InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | [4] |

| InChIKey | JLPKZJDZXIKSCP-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Table 3: Spectroscopic Data for 4-Aminoacetophenone (CAS: 99-92-3)

| Spectrum Type | Key Features/Data | Reference(s) |

| ¹H NMR | Spectral data available. | [6] |

| IR | Spectral data available. | |

| Mass Spectrometry | Mass spectrum (electron ionization) available. | [7][8] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of 4-Aminoacetophenone.[1][9]

Experimental Protocol: Chlorination of 4-Aminoacetophenone

Materials:

-

4-Aminoacetophenone

-

Glacial acetic acid

-

Chlorine gas or a solution of chlorine in glacial acetic acid

-

Ice water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 4-Aminoacetophenone in 80% acetic acid with stirring.[1][9]

-

Slowly add a solution of chlorine in glacial acetic acid to the cooled reaction mixture while maintaining the temperature at 5 °C.[1][9]

-

After the addition is complete, immediately pour the reaction mixture into ice water to precipitate the crude product.[1][9]

-

Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining acid and impurities.

-

Purify the crude product by recrystallization from ethanol to yield the final product, this compound.[9]

Diagram of Synthesis Workflow:

References

- 1. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 -Amino-3 ,5 -dichloroacetophenone 97 37148-48-4 [sigmaaldrich.com]

- 5. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 6. 4-Amino-3,5-dichloroacetophenone(37148-48-4) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Aminoacetophenone(99-92-3) MS spectrum [chemicalbook.com]

- 8. Acetophenone, 4'-amino- [webbook.nist.gov]

- 9. Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping [ankono.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the β2-adrenergic agonist Clenbuterol. This document consolidates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its role in relevant biological pathways and experimental workflows. The information presented herein is intended to support research, development, and quality control activities involving this important chemical entity.

Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) that serves as a crucial building block in organic synthesis. Its structural and physical properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)ethanone | |

| Synonyms | 3,5-Dichloro-4-aminoacetophenone, 4-Acetyl-2,6-dichloroaniline | |

| CAS Number | 37148-48-4 | |

| Molecular Formula | C₈H₇Cl₂NO | |

| Molecular Weight | 204.05 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| SMILES | CC(=O)C1=CC(Cl)=C(N)C(Cl)=C1 | [1] |

| InChI | InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 162-166 °C | |

| Boiling Point (Predicted) | 351.5 ± 42.0 °C | [2] |

| Solubility | Insoluble in cold water; slightly soluble in hot water, DMSO, and methanol; soluble in ethanol (B145695) and ether. | |

| pKa (Predicted) | -1.72 ± 0.10 | [2] |

| LogP (Predicted) | 3.36 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 4-aminoacetophenone.

Materials:

-

4-Aminoacetophenone

-

Glacial Acetic Acid

-

Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve 4-aminoacetophenone in glacial acetic acid with stirring.

-

Cool the solution to a temperature between 0-5 °C using an ice bath.

-

Slowly introduce chlorine gas into the solution or add the chlorinating agent portion-wise while maintaining the low temperature and vigorous stirring. The reaction is exothermic and careful temperature control is crucial to minimize side product formation.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Analytical Characterization Protocols (General)

Note: Experimentally obtained spectra for this compound were not available in the searched literature. The following are generalized protocols for the analysis of similar aromatic ketones and amines.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 2H | Aromatic protons (H-2', H-6') |

| ~5.0 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~2.5 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | Carbonyl carbon (C=O) |

| ~145 | Aromatic carbon (C-4') |

| ~131 | Aromatic carbons (C-2', C-6') |

| ~128 | Aromatic carbon (C-1') |

| ~120 | Aromatic carbons (C-3', C-5') |

| ~26 | Acetyl methyl carbon (-CH₃) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (amine) |

| ~1670 | C=O stretching (aromatic ketone) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~850 | C-Cl stretching |

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 203/205/207 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 188/190/192 | [M - CH₃]⁺ |

| 160/162/164 | [M - COCH₃]⁺ |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

β-Adrenergic Signaling Pathway

This compound is a precursor for Clenbuterol, a β2-adrenergic agonist. The following diagram illustrates the canonical β-adrenergic signaling pathway activated by such agonists.

Caption: β-Adrenergic signaling pathway activated by an agonist.

Applications in Drug Development

The primary application of this compound in drug development is its role as a key starting material in the synthesis of Clenbuterol. Clenbuterol is a potent and selective β2-adrenergic receptor agonist with bronchodilator properties, historically used in the treatment of asthma. The dichloro-substituted phenyl ring of this compound is a critical pharmacophore for the activity of Clenbuterol. Beyond this, its reactive functional groups make it a versatile intermediate for the synthesis of other novel compounds with potential therapeutic applications.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical importance. This guide has provided a consolidated resource of its physicochemical properties, synthetic methodologies, and biological relevance. The structured data tables and visual diagrams are intended to facilitate its use in research and development settings. Further experimental investigation into its spectral properties would be beneficial to the scientific community.

References

A Technical Guide to 1-(4-amino-3,5-dichlorophenyl)ethanone: Synthesis, Properties, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-amino-3,5-dichlorophenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and established protocols for its preparation. A significant focus is placed on its primary application as a precursor in the synthesis of Clenbuterol, a potent β2-adrenergic agonist. The guide elucidates the mechanism of action of Clenbuterol, including a detailed visualization of its signaling pathway, to provide essential context for drug development professionals. All quantitative data is presented in standardized tables for clarity and comparative analysis.

Chemical Identity and Physicochemical Properties

1-(4-amino-3,5-dichlorophenyl)ethanone is an aromatic ketone and a substituted aniline.[1] Its official IUPAC name is 1-(4-amino-3,5-dichlorophenyl)ethanone.[2] The compound is widely recognized by its CAS Registry Number, 37148-48-4.[3] It serves as a crucial building block in organic synthesis, particularly for various pharmaceutical agents.[4]

Table 1: Chemical Identifiers and Nomenclature

| Identifier Type | Value |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)ethanone[2] |

| CAS Number | 37148-48-4 |

| Molecular Formula | C₈H₇Cl₂NO[3] |

| Synonyms | 4'-Amino-3',5'-dichloroacetophenone, 3,5-Dichloro-4-aminoacetophenone, 4-Acetyl-2,6-dichloroaniline, Clenbuterol EP Impurity C[2][3] |

| InChI Key | JLPKZJDZXIKSCP-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl[2] |

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or tan crystalline powder.[4][6]

Table 2: Physicochemical and Spectral Data

| Property | Value |

| Molecular Weight | 204.05 g/mol |

| Melting Point | 162-166 °C |

| Boiling Point | 351.5 ± 42.0 °C (Predicted)[6] |

| Solubility | Insoluble in cold water; slightly soluble in hot water, DMSO, and methanol[6] |

| ¹H NMR (500MHz, CDCl₃) | δ 2.50 (s, 3H, -CH₃), δ 4.93 (s, 2H, H₂N-), δ 7.82 (s, 2H, aromatic H)[7] |

| pKa | -1.72 ± 0.10 (Predicted)[6] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing 1-(4-amino-3,5-dichlorophenyl)ethanone is through the electrophilic chlorination of 4-aminoacetophenone.[6]

Experimental Protocol: Chlorination of 4-Aminoacetophenone[8]

Objective: To synthesize 1-(4-amino-3,5-dichlorophenyl)ethanone via direct chlorination of 4-aminoacetophenone.

Materials:

-

4-aminoacetophenone (p-aminoacetophenone)

-

Glacial acetic acid

-

Chlorine gas

-

Ice water

-

Ethanol (B145695) (for recrystallization)

-

1-Liter 3-necked flask with a stirrer and dropping funnel

-

250-mL 2-neck flask with a gas inlet tube

Procedure:

-

In the 1-L 3-necked flask, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 mL of glacial acetic acid.

-

Cool the resulting solution to 15 °C using an ice bath.

-

In the 250-mL flask, dissolve 11 g of chlorine gas in 140 mL of glacial acetic acid.

-

Transfer the chlorine-acetic acid solution to the dropping funnel.

-

Add the chlorine solution rapidly to the cooled aminoacetophenone solution under vigorous stirring, maintaining the temperature.

-

Immediately following the addition, pour the reaction mixture into 0.55 liters of ice water to precipitate the product.

-

Filter the resulting white precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 1-(4-amino-3,5-dichlorophenyl)ethanone.

Expected Yield: Approximately 52%.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-amino-3,5-dichlorophenyl)ethanone.

Caption: Workflow for the synthesis of 1-(4-amino-3,5-dichlorophenyl)ethanone.

Application in Drug Development: Synthesis of Clenbuterol

The primary significance of 1-(4-amino-3,5-dichlorophenyl)ethanone in drug development lies in its role as a key intermediate for the synthesis of Clenbuterol.[6] Clenbuterol is a potent, long-acting β2-adrenergic agonist used as a bronchodilator for treating asthma and other respiratory conditions.[8][9] The synthesis involves a two-step process starting from the bromination of the ethanone (B97240) intermediate, followed by substitution with tert-butylamine (B42293) and subsequent reduction.

The logical relationship for this synthesis is outlined below.

Caption: Synthetic pathway from the title compound to Clenbuterol.

Biological Context: Clenbuterol Signaling Pathway

To fully appreciate the relevance of 1-(4-amino-3,5-dichlorophenyl)ethanone, it is essential to understand the biological mechanism of its principal derivative, Clenbuterol. As a β2-adrenergic agonist, Clenbuterol mimics the action of endogenous catecholamines like epinephrine.[10] It selectively binds to β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways.[8] This interaction initiates a G-protein-mediated signaling cascade that results in bronchodilation.[10] Beyond its respiratory effects, this pathway also stimulates anabolic processes in skeletal muscle and lipolysis in adipose tissue, which has led to its misuse as a performance-enhancing drug.[10][11]

The signaling cascade is initiated upon Clenbuterol binding, which activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the final physiological responses.[10][12]

Caption: The β2-adrenergic signaling pathway activated by Clenbuterol.

References

- 1. 4-Amino-3,5-dichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 37148-48-4: 1-(4-Amino-3,5-dichlorophenyl)ethanone [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

- 7. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 8. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clenbuterol - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 11. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4'-Amino-3',5'-dichloroacetophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the pharmaceutical intermediate, 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). Aimed at researchers, scientists, and professionals in drug development, this document details the available mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines the experimental protocols for the synthesis and subsequent spectroscopic analysis of the compound.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data from the PubChem database indicates the following significant peaks for this compound[1]:

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 203 | Molecular ion [M]+ |

| 190 | Fragment ion, likely loss of a methyl group |

| 188 | Fragment ion, likely loss of a methyl group |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 2H | Aromatic Protons (H-2', H-6') |

| ~4.9 | Singlet | 2H | Amine Protons (-NH₂) |

| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Chemical Shift (ppm) | Assignment |

| ~195 | Carbonyl Carbon (C=O) |

| ~145 | Aromatic Carbon (C-4') |

| ~130 | Aromatic Carbon (C-1') |

| ~128 | Aromatic Carbons (C-2', C-6') |

| ~120 | Aromatic Carbons (C-3', C-5') |

| ~26 | Methyl Carbon (-CH₃) |

Predicted Infrared (IR) Spectroscopy

Note: The following data is predicted and should be used as a guide for experimental verification.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone)[2] |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 850-750 | Strong | C-Cl stretch |

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of this compound and related aromatic ketones.

Synthesis of this compound

This synthesis is adapted from known chlorination procedures of 4-aminoacetophenone[3][4].

Materials:

-

4-aminoacetophenone

-

Glacial acetic acid

-

Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)

-

Ice

-

Ethanol

Procedure:

-

Dissolve 4-aminoacetophenone in glacial acetic acid in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add the chlorinating agent to the cooled solution while stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Technique: Proton-decoupled.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[3].

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet[3].

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis Mode: Full scan mode to identify the molecular ion and major fragments.

-

The specific parameters for the ionization source and mass analyzer should be optimized for the compound. For chlorinated compounds, observing the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is crucial for confirmation[5].

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols are intended to support the synthesis, purification, and structural confirmation of this important pharmaceutical intermediate. It is recommended that the predicted spectroscopic data be confirmed with experimental results.

References

- 1. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mdpi.com [mdpi.com]

- 5. Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. The guide includes a summary of its known qualitative solubility, a step-by-step methodology for quantitative analysis, and a visual representation of the experimental workflow to aid researchers in generating precise and reliable solubility profiles. This information is critical for the optimization of reaction conditions, purification processes, and formulation development involving this compound.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₈H₇Cl₂NO.[1] It is a yellow or off-white crystalline powder with a melting point in the range of 162-166 °C.[2][3] This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the production of Clenbuterol, a bronchodilator.[3][4]

Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthetic chemistry and drug development. Solubility data informs the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key parameter in the development of analytical methods.

Qualitative Solubility Profile

| Solvent | Qualitative Solubility |

| Cold Water | Insoluble[2][3][4] |

| Hot Water | Slightly Soluble[2][3][4] |

| Ethanol | Soluble / Easily Soluble[4][5] |

| Ether | Soluble / Easily Soluble[4][5] |

| Benzene | Soluble / Easily Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5][6] |

| Methanol | Slightly Soluble[5][6] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, this section provides a detailed experimental protocol based on the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute (this compound) is mixed with a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate vials for analysis

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Sample Dilution and Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Filter the diluted sample through a syringe filter before analysis.

-

Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method.

-

HPLC-UV Method: A reverse-phase HPLC method with a C18 column is suitable for the quantification of acetophenone (B1666503) derivatives. The mobile phase could consist of a mixture of acetonitrile (B52724) and water. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance. A calibration curve should be prepared using standard solutions of known concentrations to quantify the analyte in the samples.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be used. The wavelength of maximum absorbance (λmax) should be determined, and a calibration curve of absorbance versus concentration should be prepared using standard solutions.

-

-

Calculation of Solubility: The solubility (S) of this compound in the respective solvent is calculated using the following formula:

S = C × DF

Where:

-

C is the concentration of the diluted sample determined by the analytical method.

-

DF is the dilution factor.

The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 6. 4-Amino-3,5-dichloroacetophenone CAS#: 37148-48-4 [m.chemicalbook.com]

Melting point and boiling point of 4'-Amino-3',5'-dichloroacetophenone

An In-depth Technical Guide on the Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document outlines its physical properties, detailed experimental protocols for their determination, and its significance in synthetic chemistry.

Physicochemical Properties

This compound is a crystalline solid, appearing as a white to light yellow powder.[3][4] It is sparingly soluble in cold water, slightly soluble in hot water, and more soluble in organic solvents such as ethanol.[4]

Quantitative Data Summary

The melting and boiling points are critical parameters for the identification, purity assessment, and process control in the synthesis of active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| Melting Point | 162-166 °C (lit.) | [4][5][6][7] |

| Boiling Point | 351.5 ± 42.0 °C (Predicted) | [5][8] |

| Molecular Formula | C₈H₇Cl₂NO | [4] |

| Molecular Weight | 204.05 g/mol | [4] |

| CAS Number | 37148-48-4 | [3][5] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for characterizing this compound. Standard laboratory procedures are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[9][10] Any impurities will typically depress the melting point and broaden the range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[11][12]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom of the tube to a height of 1-2 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[12][13]

-

Heating:

-

For an unknown or approximate melting point, a rapid heating rate (e.g., 10-20 °C/min) can be used to get a preliminary range.[13]

-

For an accurate determination, heat rapidly to about 15-20 °C below the expected melting point (approximately 145 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9][10][13]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point.[9][10] For a pure sample, this range should be narrow, typically 0.5-1.0 °C.[9]

Boiling Point Determination (Capillary Method)

As the boiling point of this compound is high and the value is predicted, this protocol describes a general method for organic compounds.

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)[5][14]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid form of the compound (if melted) into the fusion tube.[6]

-

Capillary Inversion: Place the capillary tube, sealed end up, into the fusion tube containing the liquid.[5][6]

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse this assembly in a heating bath (Thiele tube).[5]

-

Heating: Gently and slowly heat the apparatus.[14] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

-

Recording: Stop heating and note the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[15] This temperature is the boiling point of the liquid.

Synthesis and Relevance in Drug Development

This compound is a crucial building block in organic synthesis, particularly for pharmaceuticals.[2][3] It serves as a key intermediate in the production of several drugs, including the bronchodilator Clenbuterol and non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and diclofenac.[1][16] The synthesis typically involves the chlorination of 4-aminoacetophenone.[4][16]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthetic pathway of this compound.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. scribd.com [scribd.com]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

GHS Hazard Information for 4'-Amino-3',5'-dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for 4'-Amino-3',5'-dichloroacetophenone (CAS No. 37148-48-4). It is intended to serve as a crucial resource for researchers, scientists, and drug development professionals who handle or intend to utilize this compound in their work. This document consolidates available safety data, outlines general experimental protocols for hazard assessment, and provides visual aids to facilitate understanding of hazard communication and first aid procedures. It is important to note that while GHS classifications are established, detailed toxicological studies and specific experimental data for this compound are limited in publicly accessible literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for conducting safe handling and storage practices.

| Property | Value | Reference |

| CAS Number | 37148-48-4 | [1] |

| Molecular Formula | C₈H₇Cl₂NO | [2] |

| Molecular Weight | 204.05 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder | [3][4] |

| Melting Point | 162-166 °C | [4] |

| Solubility | Insoluble in cold water, slightly soluble in hot water. | [3][4] |

GHS Hazard Classification and Communication

This compound has been classified under the GHS framework based on available data. The hazard classifications, corresponding pictograms, signal word, hazard statements (H-phrases), and precautionary statements (P-phrases) are summarized below.

GHS Hazard Summary

| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Phrases) |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation.[1][2] |

Precautionary Statements (P-Phrases)

A comprehensive list of precautionary statements is provided in Table 2. These statements are crucial for ensuring the safe handling, storage, and disposal of this compound.

| Category | P-Phrase Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[5][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[5] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[5][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[6] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

Skin Irritation Testing (based on OECD Guideline 404)

The assessment of skin irritation potential is typically conducted using a tiered approach that prioritizes in vitro methods to reduce animal testing.

In Vitro Method (Reconstructed Human Epidermis Test - OECD TG 439):

-

Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

The test substance is applied topically to the surface of the epidermis model.

-

Following a defined exposure period, the substance is removed by washing.

-

The viability of the skin cells is then measured, commonly using the MTT assay, which assesses mitochondrial activity.

-

-

Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

In Vivo Method (Rabbit Skin Irritation Test - OECD TG 404):

-

Test Animal: Healthy, young adult albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A defined amount of the test substance (0.5 g for solids) is applied to the skin under a gauze patch.

-

The patch is left in place for a specified duration (typically 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Interpretation: The severity of the skin reactions is scored according to a standardized scale. The scores are used to classify the substance's irritation potential.

Eye Irritation Testing (based on OECD Guideline 405)

Similar to skin irritation testing, a weight-of-the-evidence approach is used, incorporating in vitro methods where possible.

In Vitro/Ex Vivo Methods (e.g., Bovine Corneal Opacity and Permeability Test - OECD TG 437):

-

Test System: Isolated bovine corneas obtained from abattoirs.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is rinsed off.

-

Corneal opacity and permeability to a fluorescent dye are measured.

-

-

Interpretation: Increases in opacity and permeability are indicative of eye irritation or corrosion.

In Vivo Method (Rabbit Eye Irritation Test - OECD TG 405):

-

Test Animal: Healthy, young adult albino rabbits.

-

Procedure:

-

A single dose of the test substance (typically 0.1 g for a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Interpretation: The severity of the ocular lesions is scored according to a standardized scale. The scores and the reversibility of the effects are used to classify the substance's eye irritation potential.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity for this compound. The irritant effects are likely due to direct chemical interaction with cellular components of the skin, eyes, and respiratory tract, leading to inflammation and cell damage. Further research is required to elucidate the precise molecular mechanisms.

Visualizations

GHS Hazard Identification and Communication Workflow

Caption: GHS Hazard Identification and Communication Workflow for this compound.

First Aid Measures for Exposure to this compound

Caption: First Aid Measures for Exposure to this compound.

Conclusion

This compound is classified under GHS as a skin irritant (Category 2), a serious eye irritant (Category 2), and a substance that may cause respiratory irritation (STOT SE, Category 3). All personnel handling this compound must adhere to the precautionary statements outlined in the Safety Data Sheet to minimize exposure and mitigate risks. While standardized protocols for hazard assessment exist, there is a notable lack of specific experimental studies and toxicological data for this compound in the public domain. Therefore, a cautious and informed approach to its handling is paramount. Further research into the specific toxicological profile and mechanisms of action of this compound is warranted to fill the existing data gaps and to ensure a more complete understanding of its potential health hazards.

References

- 1. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

- 4. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 5. This compound | 37148-48-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. guidechem.com [guidechem.com]

In-Depth Technical Guide: Biological Activity of 4'-Amino-3',5'-dichloroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-Amino-3',5'-dichloroacetophenone represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their investigated therapeutic potential, with a primary focus on their anticancer properties. This document summarizes key quantitative data, details the experimental methodologies used for their biological evaluation, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring a reactive amino group and a dichlorinated phenyl ring, makes it an attractive scaffold for the generation of novel derivatives with potential therapeutic applications. Research has explored the biological activities of these derivatives, revealing significant potential in areas such as oncology. This guide will delve into the specifics of these findings, providing the detailed data and protocols necessary for further research and development.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable study focused on the synthesis and evaluation of novel dichloroacetophenones as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are promising metabolic targets in cancer therapy.

Quantitative Data: In Vitro Anticancer and PDK Inhibitory Activities

A series of novel dichloroacetophenone derivatives were synthesized and evaluated for their ability to inhibit PDKs and reduce the proliferation of various cancer cell lines. The data presented in Table 1 summarizes the in vitro activity of the most potent compound identified, 6u , which features a 4-amino-3,5-dichloroacetophenone core structure.

Table 1: In Vitro Biological Activity of Compound 6u

| Activity | Target/Cell Line | IC50 / EC50 (µM) |

| PDK Inhibition | PDKs | EC50: 0.09 |

| Antiproliferative | A375 (Melanoma) | IC50: 1.1 |

| HCT116 (Colon Cancer) | IC50: 1.5 | |

| A549 (Lung Cancer) | IC50: 2.3 | |

| MCF-7 (Breast Cancer) | IC50: 3.8 | |

| L02 (non-cancerous) | IC50: >10 |

Experimental Protocols

The inhibitory activity of the synthesized compounds against PDKs was determined using a pyruvate dehydrogenase (PDH) enzyme activity assay kit.

-

Materials: PDH enzyme activity assay kit, purified PDK1 enzyme, test compounds.

-

Procedure:

-

The PDH enzyme reaction was initiated in the presence of varying concentrations of the test compounds.

-

The activity of the PDH complex was measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

-

The EC50 values were calculated as the concentration of the compound required to inhibit 50% of PDK activity.

-

The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Workflow for Cell Proliferation Assay

The Ascending Role of Dichlorinated Acetophenones in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – Dichlorinated acetophenone (B1666503) compounds are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their potential applications, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Dichlorinated acetophenones, a class of halogenated aromatic ketones, have garnered considerable attention in the scientific community for their versatile therapeutic potential. The incorporation of chlorine atoms into the acetophenone backbone can significantly modulate the molecule's physicochemical properties, leading to enhanced biological activity and target specificity. This guide explores the burgeoning applications of these compounds in oncology, infectious diseases, and inflammatory disorders, supported by recent preclinical data.

Synthesis of Dichlorinated Acetophenone Derivatives

The synthesis of dichlorinated acetophenones can be achieved through various established chemical reactions. A common and effective method is the Friedel-Crafts acylation of dichlorobenzene derivatives.

General Experimental Protocol for Synthesis

A representative synthetic protocol for a series of novel dichloroacetophenones targeting pyruvate (B1213749) dehydrogenase kinases (PDKs) is as follows:

To a solution of a substituted aniline (B41778) in dichloromethane (B109758) (DCM), triethylamine (B128534) is added, and the mixture is cooled to 0°C. 2,2-dichloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature for 2-4 hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired N-aryl-2,2-dichloroacetamide intermediate.

This intermediate is then subjected to a reaction with a substituted phenol (B47542) in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, and upon completion, it is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.

Anticancer Applications

Recent studies have highlighted the significant potential of dichlorinated acetophenone derivatives as anticancer agents, primarily through the inhibition of key metabolic enzymes such as pyruvate dehydrogenase kinases (PDKs).[1]

Mechanism of Action: PDK Inhibition

PDKs are critical enzymes in cancer metabolism, promoting the Warburg effect by inhibiting the pyruvate dehydrogenase complex (PDC). This metabolic switch allows cancer cells to rely on glycolysis even in the presence of oxygen, a hallmark of many tumors. Dichlorinated acetophenones have been designed as potent PDK inhibitors, thereby reactivating the PDC and shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation. This metabolic reprogramming leads to increased production of reactive oxygen species (ROS), decreased lactate (B86563) formation, and ultimately, apoptosis and cell cycle arrest in cancer cells.[1]

A molecular docking study of a potent dichloroacetophenone derivative, compound 6u , revealed key interactions within the active site of PDK1. The compound forms hydrogen bonds with Ser75 and Gln61, and its aniline skeleton is positioned between the hydrophobic residues Phe78 and Phe65, contributing to its high inhibitory activity.[1]

Quantitative Anticancer Activity

A series of novel dichloroacetophenone derivatives demonstrated potent inhibition of PDKs and significant antiproliferative activity against various cancer cell lines.[1]

| Compound | PDK EC50 (μM) | A375 IC50 (μM) | HCT116 IC50 (μM) | A549 IC50 (μM) | L02 IC50 (μM) |

| 6u | 0.09 | 1.1 | 1.5 | 3.8 | >10 |

Table 1: In vitro anticancer activity of a potent dichloroacetophenone derivative (6u) against various cancer cell lines and a non-cancerous cell line (L02). Data sourced from Eur J Med Chem. 2021;214:113225.[1]

Chalcone (B49325) derivatives of 3,4-dichloroacetophenone have also shown promising cytotoxic activity against the DU-145 prostate cancer cell line.

| Compound | DU-145 IC50 (µg/mL) |

| 3o (2”-thienyl derivative) | 5 |

Table 2: Cytotoxic activity of a 3,4-dichloroacetophenone chalcone derivative. Data sourced from IJFMR. 2023;6(4):1-11.[2]

Antimicrobial Applications

Dichlorinated acetophenone derivatives have also been investigated for their antimicrobial properties, demonstrating activity against both fungal and bacterial pathogens.

Antifungal and Anti-Tubercular Activity

Chalcones synthesized from 3,4-dichloroacetophenone have exhibited significant antifungal activity against various fungal strains and notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv.[2]

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | A. clavatus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |

| 3a | 25 | 50 | 50 | 25 |

| 3b | 50 | 100 | 100 | 50 |

| 3c | 25 | 50 | 50 | 25 |

| 3d | 12.5 | 25 | 25 | 12.5 |

| 3e | 12.5 | 25 | 25 | 12.5 |

| 3f | 25 | 50 | 50 | 25 |

| 3g | 50 | 100 | 100 | 50 |

| 3h | 12.5 | 25 | 25 | 12.5 |

| 3i | 25 | 50 | 50 | 25 |

| 3j | 50 | 100 | 100 | 50 |

| 3k | 12.5 | 25 | 25 | 12.5 |

| 3l | 25 | 50 | 50 | 25 |

| 3m | 50 | 100 | 100 | 50 |

| 3n | 12.5 | 25 | 25 | 12.5 |

| 3o | 25 | 50 | 50 | 25 |

| Fluconazole | 6.25 | 6.25 | 6.25 | - |

| Pyrazinamide | - | - | - | 3.125 |

| Streptomycin | - | - | - | 6.25 |

| Ciprofloxacin | - | - | - | 3.125 |

Table 3: Antifungal and anti-tubercular activity of 3,4-dichloroacetophenone chalcone derivatives. MIC: Minimum Inhibitory Concentration. Data sourced from IJFMR. 2023;6(4):1-11.[2]

Experimental Protocol for Antimicrobial Testing

The in vitro antifungal activity of the synthesized chalcones was determined using the twofold serial dilution method. The compounds were dissolved in dimethylsulfoxide (DMSO) to prepare stock solutions. Sabouraud’s dextrose agar (B569324) was used as the culture medium. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible growth of the fungal strains after incubation.

For anti-tubercular activity, the Lowenstein-Jensen egg medium was used. The synthesized compounds were added to the medium at various concentrations. The medium was then inoculated with Mycobacterium tuberculosis H37Rv and incubated. The MIC was determined as the lowest concentration that prevented the growth of the bacteria.

Future Directions and Conclusion

Dichlorinated acetophenone derivatives represent a promising class of compounds with diverse therapeutic potential. The data presented in this guide underscores their efficacy as anticancer and antimicrobial agents in preclinical studies. Further research is warranted to optimize their pharmacological properties, including bioavailability and safety profiles, to facilitate their translation into clinical applications. The structure-activity relationship studies of these compounds will continue to guide the design of more potent and selective therapeutic agents.

References

- 1. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Some Novel 3,4-dichloroacetophenone Chalcones as Potential Antifungal, Anti Tubercular, and Cytotoxic Agents - IJFMR [ijfmr.com]

An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Amino-3',5'-dichloroacetophenone is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique structural features, including a reactive acetyl group, a nucleophilic amino group, and ortho-dichloro substitution on the aromatic ring, make it a versatile precursor for a variety of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and highlights its role as a foundational component in the construction of biologically active compounds.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Cl₂NO | [2][3] |

| Molecular Weight | 204.05 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 162-166 °C | [4] |

| Boiling Point (Predicted) | 351.5 ± 42.0 °C | [3] |

| Density (Predicted) | 1.386 g/cm³ | [5] |

| Solubility | Insoluble in cold water, slightly soluble in hot water, soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| CAS Number | 37148-48-4 | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Solvent: CDCl₃Chemical Shifts (ppm): 7.82 (s, 2H, Ar-H), 4.93 (s, 2H, -NH₂), 2.50 (s, 3H, -COCH₃) |

| ¹³C NMR | Data not available in the search results. |

| Infrared (IR) Spectroscopy | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the electrophilic chlorination of 4'-aminoacetophenone (B505616).[1]

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 4'-Aminoacetophenone

This protocol is adapted from a literature procedure for the synthesis of this compound.[3]

Materials:

-

4'-Aminoacetophenone (11 g, 81.4 mmol)

-

Glacial Acetic Acid (280 ml)

-

Chlorine gas (11 g)

-

Ice water (0.55 L)

-

Ethanol (for recrystallization)

Equipment:

-

1-L three-necked flask with a mechanical stirrer and dropping funnel

-

250-ml two-necked flask with a gas inlet tube

Procedure:

-

Dissolve 11 g (81.4 mmol) of 4'-aminoacetophenone in 140 ml of glacial acetic acid in the 1-L three-necked flask.

-

Cool the solution to 15 °C.

-

In the 250-ml two-necked flask, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.

-

Transfer the chlorine solution to the dropping funnel.

-

Rapidly add the chlorine solution to the stirred and cooled 4'-aminoacetophenone solution.

-

Immediately after the addition is complete, pour the reaction mixture into 0.55 L of ice water to precipitate the product.

-

Filter the white precipitate and wash it with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Yield: 8.69 g (52%)[3]

Applications as a Building Block in Organic Synthesis

The presence of multiple reactive sites allows this compound to be a versatile precursor for a variety of heterocyclic and other complex organic molecules.

Synthesis of Clenbuterol

A primary application of this compound is in the synthesis of the β2-adrenergic agonist, Clenbuterol.[6] The synthesis involves a bromination of the acetyl group followed by substitution with tert-butylamine (B42293) and subsequent reduction of the ketone.

Caption: Synthetic pathway to Clenbuterol.

Synthesis of Chalcones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are known for their broad range of biological activities. This compound can serve as the ketone component in the Claisen-Schmidt condensation to produce dichlorinated amino chalcones.

Caption: Chalcone synthesis workflow.

The following is a general procedure for the synthesis of chalcones from 4'-aminoacetophenone derivatives.[4]

Materials:

-

This compound (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of ethanol.

-

Slowly add the aqueous KOH solution to the mixture.

-

Stir the reaction mixture at room temperature. The reaction time can vary depending on the substrates.

-

Pour the reaction mixture into crushed ice.

-

If a precipitate does not form, acidify the mixture with dilute HCl.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Yields: Yields for chalcone synthesis can be variable, typically ranging from low to good.

Biological Significance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its derivatives, particularly chalcones, have been reported to possess various biological activities, including anti-inflammatory and antimicrobial properties.[4] However, the direct interaction of this compound with specific cellular signaling pathways has not been extensively documented in the available literature.

The biological effects of its more complex derivatives, such as Clenbuterol, are well-established. Clenbuterol functions as a β2-adrenergic agonist. This action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as bronchodilation.

Caption: Clenbuterol's signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the straightforward synthesis of important pharmaceutical compounds like Clenbuterol and in the preparation of diverse molecular scaffolds such as chalcones. The synthetic protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science to utilize this important intermediate in the development of novel molecules with a wide range of potential applications. Further investigation into the direct biological activities and potential cellular targets of this compound itself may reveal new avenues for its application.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. This compound | C8H7Cl2NO | CID 604812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping [ankono.com]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its chemical and physical properties, historical context, and various methods of synthesis. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in structured tables. Furthermore, a visual representation of the primary synthesis workflow is provided to aid in the understanding of the manufacturing process. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound, with the CAS number 37148-48-4, is a substituted aromatic ketone that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its structure, featuring an acetophenone (B1666503) core with amino and dichloro functional groups, makes it a valuable precursor for the synthesis of a variety of more complex molecules.[1] This compound is primarily recognized for its role as a key intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Clenbuterol, a bronchodilator.[3] It also finds applications in the synthesis of other pharmaceuticals, such as aceclofenac (B1665411) and diclofenac, as well as in the manufacturing of agrochemicals and dyes.[3] The compound typically appears as a white to light yellow crystalline powder.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions. The compound is sparingly soluble in water but shows good solubility in several organic solvents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37148-48-4 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO | [1][5] |

| Molecular Weight | 204.05 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 162-166 °C | [4][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), ether, and other organic solvents. | [5] |

| pKa (Predicted) | -1.72 ± 0.10 | [1] |

History and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is closely tied to the development of pharmaceuticals containing the 1-(amino-dihalo-phenyl)-2-amino-ethane and -ethanol scaffold. A key early reference is a 1970 patent (U.S. Patent 3,536,712) which describes the synthesis and utility of such compounds as bronchodilators and for enhancing blood circulation.[6] This patent discloses the halogenation of aminoketones to produce dihalo-acetophenone intermediates, setting a precedent for the synthesis of compounds like this compound.[6]

Subsequent patents, such as U.S. Patent 4,906,781 issued in 1990, provide more detailed methods for the preparation of related dichloroacetophenone derivatives, indicating the growing importance of this class of compounds as pharmaceutical intermediates.[1] The assignment of the CAS number 37148-48-4 marks its formal registration as a distinct chemical entity.

Synthesis

The most common and industrially significant method for the synthesis of this compound is the electrophilic chlorination of 4-aminoacetophenone.[1][3] This reaction takes advantage of the activating and ortho-, para-directing effects of the amino group on the aromatic ring.

General Synthesis Workflow

The general workflow for the synthesis of this compound from 4-aminoacetophenone is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

Several variations of the chlorination reaction have been reported. Below are detailed protocols from the literature.

Protocol 1: Chlorination with Chlorine in Acetic Acid